![molecular formula C10H10N2O3 B3054512 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione CAS No. 60849-77-6](/img/structure/B3054512.png)

5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione

Overview

Description

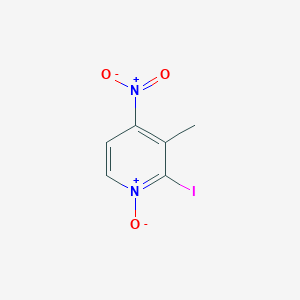

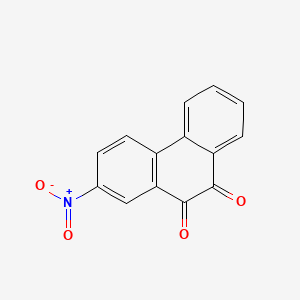

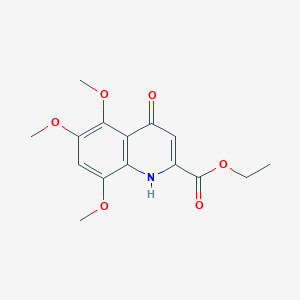

5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione is a chemical compound that contains a total of 26 bonds; 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 imide (-thio), 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of hybrid compounds between phenytoin and Oxazepines, Diazepines, and Quinazolin compounds involved three steps: the formation of a Schiff base, cyclization reaction, and alkylation of the phenytoin salt .Molecular Structure Analysis

The molecular structure of 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione includes a five-membered imidazolidine ring and a six-membered phenyl ring. The compound also contains a hydroxyl group and a primary alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione include a molecular weight of 206.2 and a purity of 95%. The compound is a powder at room temperature .Scientific Research Applications

In Silico and In Vitro Studies

Both computational (in silico) and laboratory-based (in vitro) studies have contributed to our understanding of 5-imidazolinone derivatives. Computational modeling helps predict their interactions with biological targets, while in vitro experiments validate their biological activities.

These diverse applications highlight the versatility of 5-imidazolinone derivatives and underscore their potential in various therapeutic contexts. Future research will continue to explore their mechanisms of action and optimize their clinical utility . If you need further details or have additional questions, feel free to ask!

Mechanism of Action

Target of Action

The primary targets of 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins play vital roles in cellular processes, making them suitable targets, especially in cancer .

Mode of Action

The compound interacts with its targets, TNKS-1 and TNKS-2, inhibiting their function .

Biochemical Pathways

The inhibition of TNKS-1 and TNKS-2 affects various cellular processes .

Result of Action

The molecular and cellular effects of 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione’s action are primarily related to its inhibitory effect on TNKS-1 and TNKS-2 . This inhibition can potentially disrupt cellular processes, particularly those related to cancer .

properties

IUPAC Name |

5-[4-(hydroxymethyl)phenyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-5-6-1-3-7(4-2-6)8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBJDCWIPLQBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608778 | |

| Record name | 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60849-77-6 | |

| Record name | 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride](/img/structure/B3054431.png)

![N-[(naphthalen-1-yl)methyl]guanidine hydrochloride](/img/structure/B3054449.png)

![1-[(4-Ethenylphenyl)methyl]-pyrrolidine](/img/structure/B3054451.png)